Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, multiple hydroxyl and methoxy groups, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. The process may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through substitution reactions using reagents like methanol and hydroxylating agents.
Attachment of the amino group: This step may involve amination reactions using amine precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: As a probe for studying biological pathways involving hydroxyl and methoxy groups.
Medicine: Potential use in drug development due to its complex structure and functional groups.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: shares similarities with other pyridine derivatives and compounds containing hydroxyl, methoxy, and amino groups.
Uniqueness
- The unique combination of functional groups in ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE provides it with distinct chemical reactivity and potential applications compared to other similar compounds.
Properties
Molecular Formula |
C27H30N2O8 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H30N2O8/c1-4-37-27(34)20-15-29-26(33)24(25(20)32)19(17-7-10-22(36-3)21(30)13-17)14-23(31)28-12-11-16-5-8-18(35-2)9-6-16/h5-10,13,15,19,30H,4,11-12,14H2,1-3H3,(H,28,31)(H2,29,32,33) |
InChI Key |
REXGDLIFNAFQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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